
N-(3-chlorophenyl)-10-undecenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-10-undecenamide, also known as N-Cl-Undecenamide, is a synthetic compound that has been extensively studied for its various biological and chemical properties. This compound has been found to have a wide range of applications in the field of scientific research, particularly in the areas of biochemistry and physiology. In
Applications De Recherche Scientifique
N-(3-chlorophenyl)-10-undecenamideamide has been studied for its various biological and chemical properties, which make it a useful compound for scientific research. One of the primary applications of this compound is in the study of the mechanism of action of various biological processes, particularly those related to the nervous system. It has been found to have an inhibitory effect on the release of neurotransmitters, which makes it a potential therapeutic agent for the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of N-(3-chlorophenyl)-10-undecenamideamide is not fully understood, but it is believed to involve the inhibition of the release of neurotransmitters. This compound has been found to have a high affinity for the presynaptic membrane, where it binds to and inhibits the release of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-10-undecenamideamide has been found to have a range of biochemical and physiological effects, which make it a useful compound for scientific research. It has been found to have an inhibitory effect on the release of neurotransmitters, which makes it a potential therapeutic agent for the treatment of neurological disorders. It has also been found to have antimicrobial properties, which make it a potential therapeutic agent for the treatment of bacterial infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N-(3-chlorophenyl)-10-undecenamideamide in lab experiments is its ability to inhibit the release of neurotransmitters. This makes it a useful compound for studying the mechanism of action of various biological processes, particularly those related to the nervous system. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use this compound in a controlled environment and to follow proper safety protocols to avoid any potential health hazards.
Orientations Futures
There are several future directions for further research on N-(3-chlorophenyl)-10-undecenamideamide. One area of research could be to explore its potential therapeutic applications, particularly in the treatment of neurological disorders. Another area of research could be to study its mechanism of action in more detail, to gain a better understanding of how it inhibits the release of neurotransmitters. Additionally, further research could be done to explore the potential toxicity of this compound and to develop safer methods for its use in lab experiments.
Conclusion:
In conclusion, N-(3-chlorophenyl)-10-undecenamide is a synthetic compound that has been extensively studied for its various biological and chemical properties. This compound has been found to have a wide range of applications in the field of scientific research, particularly in the areas of biochemistry and physiology. Its ability to inhibit the release of neurotransmitters makes it a potential therapeutic agent for the treatment of neurological disorders. However, its potential toxicity highlights the importance of using this compound in a controlled environment and following proper safety protocols. Further research is needed to explore its potential therapeutic applications, mechanism of action, and toxicity.
Méthodes De Synthèse
The synthesis of N-(3-chlorophenyl)-10-undecenamideamide is a multi-step process that involves several chemical reactions. The starting material for the synthesis is undec-10-en-1-ol, which is reacted with thionyl chloride to form 10-chloro-undec-10-en-1-ol. This intermediate is then reacted with sodium hydroxide and N-chlorosuccinimide to form N-(3-chlorophenyl)-10-undecenamideamide.
Propriétés
Formule moléculaire |
C17H24ClNO |
|---|---|
Poids moléculaire |
293.8 g/mol |
Nom IUPAC |
N-(3-chlorophenyl)undec-10-enamide |
InChI |
InChI=1S/C17H24ClNO/c1-2-3-4-5-6-7-8-9-13-17(20)19-16-12-10-11-15(18)14-16/h2,10-12,14H,1,3-9,13H2,(H,19,20) |
Clé InChI |
RGKUGEZIHWARND-UHFFFAOYSA-N |
SMILES |
C=CCCCCCCCCC(=O)NC1=CC(=CC=C1)Cl |
SMILES canonique |
C=CCCCCCCCCC(=O)NC1=CC(=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



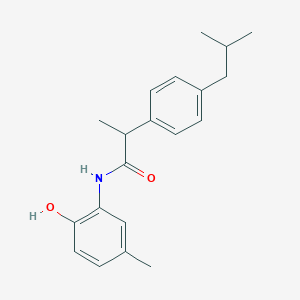
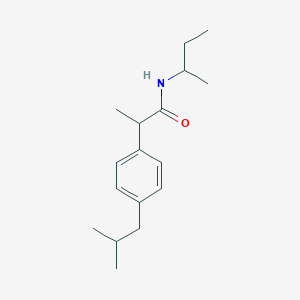
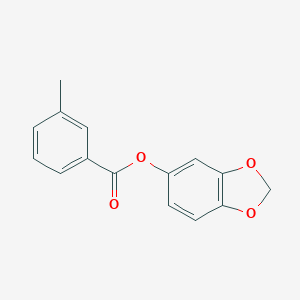
![2-Methyl-4-[(3-methylbenzoyl)oxy]phenyl 3-methylbenzoate](/img/structure/B290814.png)
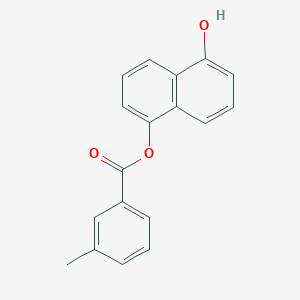
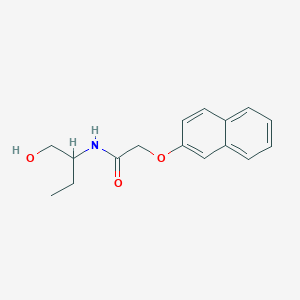
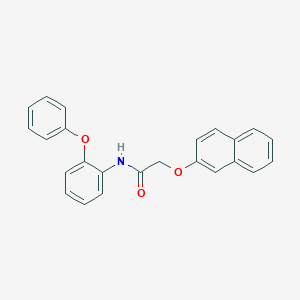
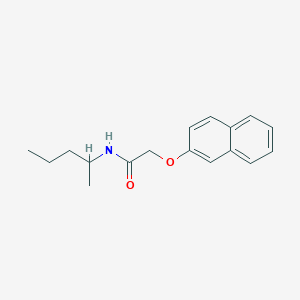
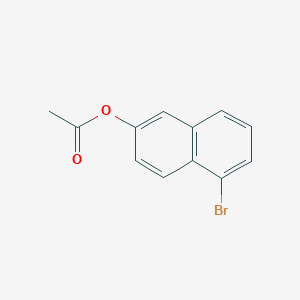
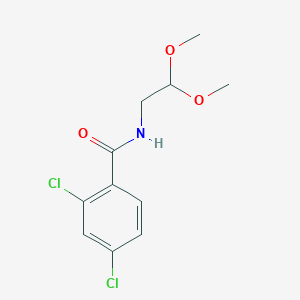

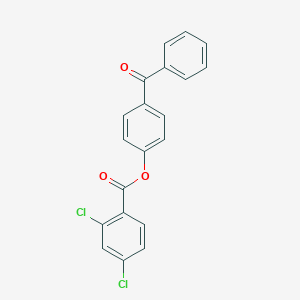
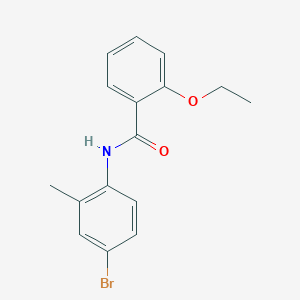
![N-[4-(diethylamino)-2-methylphenyl]-4-ethylbenzamide](/img/structure/B290831.png)